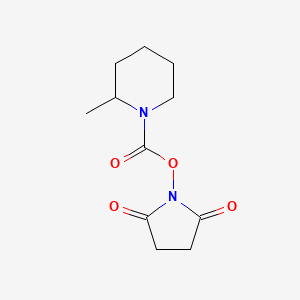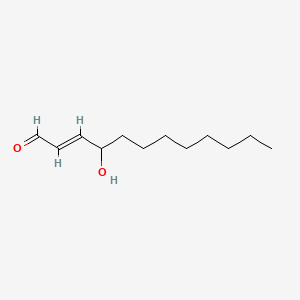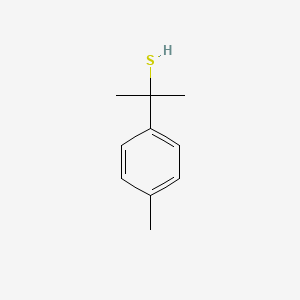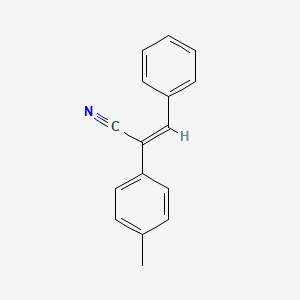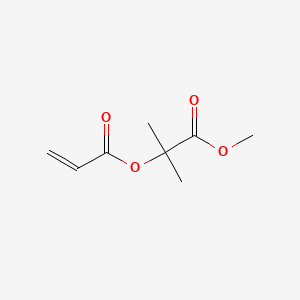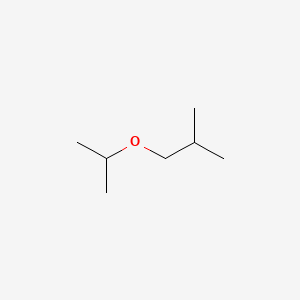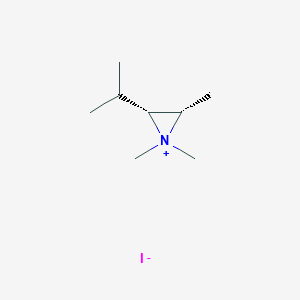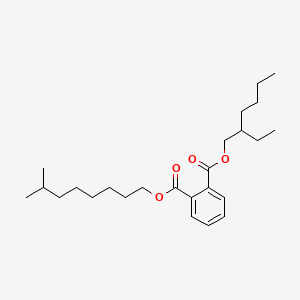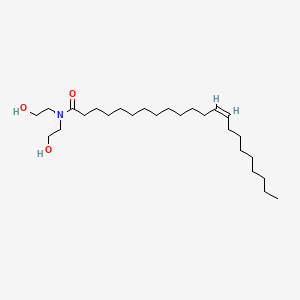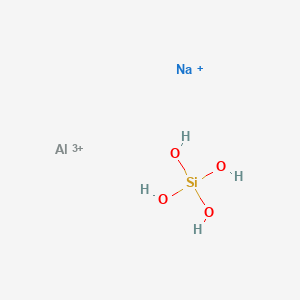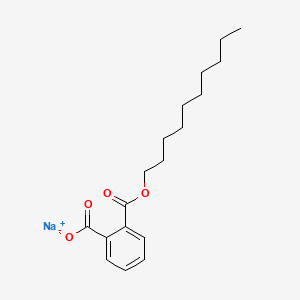
Sodium decyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium decyl phthalate is a chemical compound belonging to the phthalate family, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . This compound, in particular, is used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium decyl phthalate is synthesized through the esterification of phthalic anhydride with decanol in the presence of a catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting decyl phthalate is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation and crystallization techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium decyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and decanol.
Oxidation: this compound can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.
Substitution: It can undergo nucleophilic substitution reactions where the decyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and decanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium decyl phthalate has a wide range of applications in scientific research:
Mecanismo De Acción
Sodium decyl phthalate exerts its effects primarily through its interaction with the endocrine system. It acts as an endocrine disruptor by mimicking or interfering with the body’s hormones. This disruption can lead to various health effects, including reproductive and developmental issues . The compound interacts with nuclear receptors and other molecular targets within the endocrine system, altering hormone synthesis, transport, and metabolism .
Comparación Con Compuestos Similares
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Comparison: Sodium decyl phthalate is unique due to its specific decyl group, which imparts distinct physical and chemical properties compared to other phthalates. For instance, diethyl phthalate and dibutyl phthalate have shorter alkyl chains, resulting in different plasticizing efficiencies and toxicological profiles . Diisononyl phthalate and diisodecyl phthalate, on the other hand, have longer alkyl chains, making them more suitable for specific industrial applications .
Propiedades
Número CAS |
20259-91-0 |
|---|---|
Fórmula molecular |
C18H25NaO4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
sodium;2-decoxycarbonylbenzoate |
InChI |
InChI=1S/C18H26O4.Na/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20;/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20);/q;+1/p-1 |
Clave InChI |
QQDCMCNVEUMCME-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


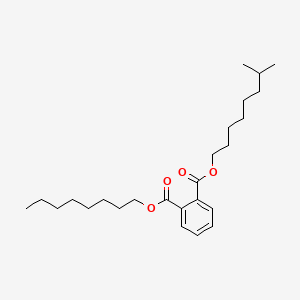
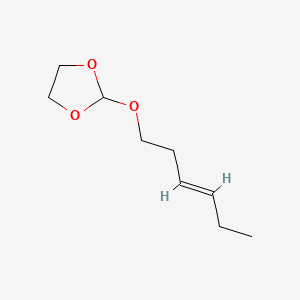
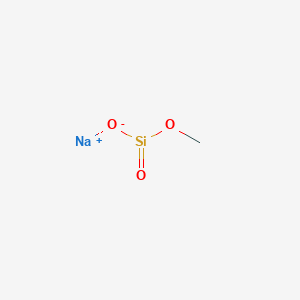
![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
